molecular formula C10H13ClO3 B14711463 2-Furoic acid, 5-(chloromethyl)-, butyl ester CAS No. 21893-86-7

2-Furoic acid, 5-(chloromethyl)-, butyl ester

Cat. No.: B14711463
CAS No.: 21893-86-7
M. Wt: 216.66 g/mol
InChI Key: USECJSOQKIOKSX-UHFFFAOYSA-N
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Description

2-Furoic acid, 5-(chloromethyl)-, butyl ester is an organic compound that features a furan ring substituted with a chloromethyl group at the 5-position and a butyl ester group at the carboxylic acid position. This compound is part of the furoic acid derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furoic acid, 5-(chloromethyl)-, butyl ester typically involves the esterification of 2-Furoic acid with butanol in the presence of an acid catalyst. The chloromethyl group can be introduced via chloromethylation of the furan ring using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as zinc chloride (ZnCl2).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The esterification and chloromethylation reactions are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Furoic acid, 5-(chloromethyl)-, butyl ester undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2-Furoic acid, 5-methyl-, butyl ester.

    Substitution: 2-Furoic acid, 5-(substituted methyl)-, butyl ester derivatives.

Scientific Research Applications

2-Furoic acid, 5-(chloromethyl)-, butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Furoic acid, 5-(chloromethyl)-, butyl ester involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The furan ring can participate in various chemical transformations, contributing to the compound’s reactivity and potential bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: Lacks the chloromethyl and butyl ester groups, making it less reactive in certain chemical reactions.

    5-Chloromethyl-2-furancarboxylic acid: Similar structure but lacks the butyl ester group, affecting its solubility and reactivity.

    2-Furoic acid, butyl ester: Lacks the chloromethyl group, making it less versatile in nucleophilic substitution reactions.

Uniqueness

2-Furoic acid, 5-(chloromethyl)-, butyl ester is unique due to the presence of both the chloromethyl and butyl ester groups, which enhance its reactivity and solubility. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

CAS No.

21893-86-7

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

butyl 5-(chloromethyl)furan-2-carboxylate

InChI

InChI=1S/C10H13ClO3/c1-2-3-6-13-10(12)9-5-4-8(7-11)14-9/h4-5H,2-3,6-7H2,1H3

InChI Key

USECJSOQKIOKSX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(O1)CCl

Origin of Product

United States

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